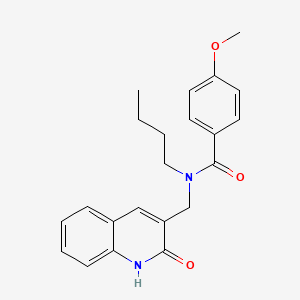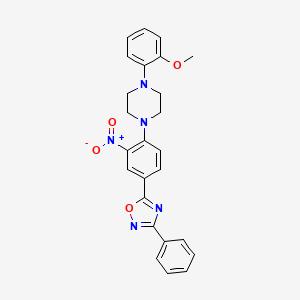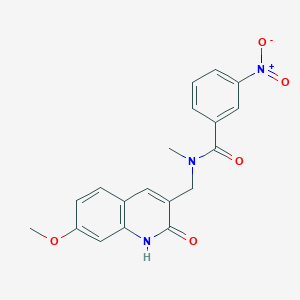
N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis pathway for N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide involves the reaction of 2-hydroxy-7-methoxyquinoline with N,N-dimethyl-3-aminobutan-1-ol in the presence of a coupling agent to form the intermediate, which is then reacted with N,N-dimethylbutyryl chloride to yield the final product.Molecular Structure Analysis
The molecular formula of this compound is C22H24N2O6 . The molecular weight is 412.442 g/mol . The InChI Key is HXKHVGXBVJWZCU-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of 2-hydroxy-7-methoxyquinoline with N,N-dimethyl-3-aminobutan-1-ol in the presence of a coupling agent to form an intermediate. This intermediate is then reacted with N,N-dimethylbutyryl chloride to yield the final product.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular weight of 412.442 g/mol . The solubility of this compound in DMSO is unknown .Mecanismo De Acción
The exact mechanism of action of N-((2-hydroxy-7-methoxyquinolin-3-yl)methyl)-N-methyl-3-nitrobenzamide is not fully understood, but it is believed to involve the activation of the innate immune system. It has been shown to induce the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-gamma (IFN-γ), which can lead to the destruction of tumor vasculature and subsequent tumor necrosis.
Propiedades
IUPAC Name |
N-[(7-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-methyl-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-21(19(24)13-4-3-5-15(9-13)22(25)26)11-14-8-12-6-7-16(27-2)10-17(12)20-18(14)23/h3-10H,11H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPVHXCYNCKXBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC2=C(C=C(C=C2)OC)NC1=O)C(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


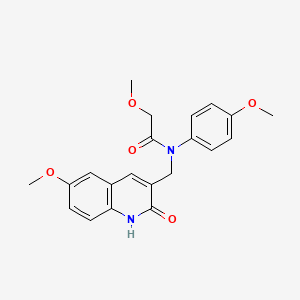
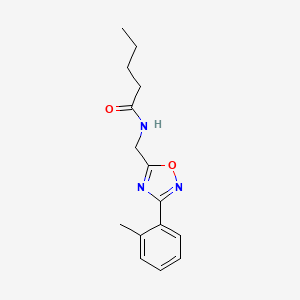
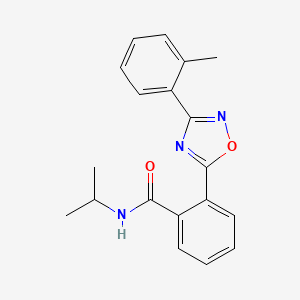
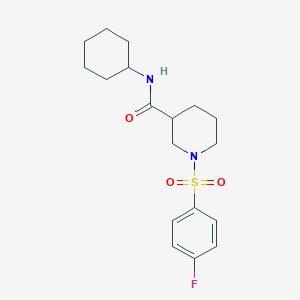

![1-[1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carbonyl]piperidine-4-carboxamide](/img/structure/B7697136.png)

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7697148.png)


![N-[(4-chlorophenyl)methyl]-4-methoxy-3-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B7697167.png)
